molecular formula C10H9NO4 B13539855 Methyl 3-isocyanato-4-methoxybenzoate

Methyl 3-isocyanato-4-methoxybenzoate

Cat. No.: B13539855
M. Wt: 207.18 g/mol
InChI Key: JNBHXEGLHWXTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-isocyanato-4-methoxybenzoate is an organic compound with the molecular formula C10H9NO4. It is a derivative of benzoic acid and contains both an isocyanate group and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-isocyanato-4-methoxybenzoate can be synthesized through the reaction of methyl 3-amino-4-methoxybenzoate with phosgene or triphosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pressure, is common to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isocyanato-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

    Acids/Bases: Facilitate nucleophilic substitution reactions involving the methoxy group.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Methyl 3-isocyanato-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of methyl 3-isocyanato-4-methoxybenzoate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and thiocarbamates. These reactions can modify the structure and function of target molecules, such as proteins and enzymes, thereby influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methoxybenzoate: Precursor in the synthesis of methyl 3-isocyanato-4-methoxybenzoate.

    Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but contains a hydroxyl group instead of an isocyanate group.

    Methyl 3-iodo-4-methoxybenzoate: Contains an iodine atom instead of an isocyanate group.

Uniqueness

This compound is unique due to the presence of both an isocyanate group and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis. The isocyanate group allows for the formation of stable covalent bonds with nucleophiles, while the methoxy group can participate in substitution reactions, making this compound valuable in various applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 3-isocyanato-4-methoxybenzoate

InChI

InChI=1S/C10H9NO4/c1-14-9-4-3-7(10(13)15-2)5-8(9)11-6-12/h3-5H,1-2H3

InChI Key

JNBHXEGLHWXTHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.